molecular formula C10H10N2O2 B2889207 (3E)-5-ethyl-1H-indole-2,3-dione 3-oxime CAS No. 500711-57-9

(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime

Cat. No. B2889207
M. Wt: 190.202
InChI Key: SDZOZLOPONJNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C10H10N2O2 . It is a versatile material with promising applications in scientific research. It exhibits high perplexity due to its intricate molecular structure, enabling it to be employed in diverse studies ranging from medicinal chemistry to organic synthesis.


Synthesis Analysis

The synthesis of indole derivatives, such as “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime”, has attracted the attention of the chemical community . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of “(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” is intricate, contributing to its high perplexity. Its molecular weight is 190.2 .


Physical And Chemical Properties Analysis

“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” has a molecular formula of C10H10N2O2 and a molecular weight of 190.2 . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A novel route for synthesizing ellipticine quinone, an important compound with potential anticancer activity, starts from isatin derivatives. Specifically, 1-(2-Oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione can be prepared and converted into 2-isonicotinoyl-1H-indole-3-carboxylic acid, which serves as a key intermediate for ellipticine quinone synthesis (Ramkumar & Nagarajan, 2014).

Electrophilic Vinyl Nitroso Compound Reactions

The electrophilic vinyl nitroso compounds, including 3-nitrosobut-3-en-2-one, 2-nitrosopropenal, and ethyl 2-nitrosopropenoate, demonstrate significant reactivity towards indole derivatives. These reactions lead to the formation of oxazines and 3-alkylindoles, showcasing a method for functionalizing indole compounds and potentially expanding their chemical diversity (Gilchrist & Roberts, 1983).

Carbamate Derivatives of Indole

Research on oximation of indoles with a methoxycarbonylamino group at C5 and an acyl group at C3 has yielded corresponding oximes. This process involves the reduction of the 3-C=O group, leading to the formation of racemic alcohols and demonstrating a pathway for synthesizing novel indole derivatives with potential biological activities (Velikorodov, Kuanchalieva, & Titova, 2010).

Anticorrosion and Antibacterial Evaluation

Indole-2,3-dione derivatives have been explored for their anticorrosion and antibacterial properties. Specifically, 1-(Morpholinomethyl)indoline-2,3-dione has been evaluated for its ability to inhibit corrosion in mild steel in highly concentrated HCl solutions and to offer antibacterial activity, highlighting its potential in industrial applications (Miao, 2014).

Luminescent Sensors and Organic Synthesis

Isatins, including indole-2,3-dione derivatives, have been utilized in the synthesis of a wide array of heterocyclic compounds, serving as raw materials for drug synthesis and as modulators in biochemical processes. This highlights their role in both organic synthesis and the exploration of their biological and pharmacological properties (Garden & Pinto, 2001).

Future Directions

“(3E)-5-ethyl-1H-indole-2,3-dione 3-oxime” has promising applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis. Its future directions may include further exploration of its potential applications and the development of novel synthesis methods .

properties

IUPAC Name

5-ethyl-3-nitroso-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-6-3-4-8-7(5-6)9(12-14)10(13)11-8/h3-5,11,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMDJBWQVCVFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=C2N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(hydroxyimino)indolin-2-one

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